Product packaging for Vonoprazan fumarate impurity 4(Cat. No.:CAS No. 2169271-28-5)

Vonoprazan fumarate impurity 4

Cat. No.: B8820275
CAS No.: 2169271-28-5
M. Wt: 332.4 g/mol
InChI Key: NKTNCHRTXGGZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

The profiling of impurities in APIs is of paramount importance as the presence of unintended substances can significantly impact the quality, safety, and efficacy of a drug. aquigenbio.comjpionline.org Even in trace amounts, impurities can pose health risks or alter the therapeutic effect of the medication. simsonpharma.com Therefore, a thorough understanding and control of the impurity profile are essential throughout the drug development lifecycle. aquigenbio.comkivo.io

From an academic standpoint, impurities in pharmaceuticals are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.com Organic impurities are often related to the drug substance and can arise during synthesis, purification, or storage. gmpinsiders.com These can include starting materials, by-products, intermediates, degradation products, and reagents. jpionline.orgrroij.com Inorganic impurities may stem from the manufacturing process and include reagents, ligands, and catalysts. gmpinsiders.com Residual solvents are organic volatile chemicals used during the manufacturing process. gmpinsiders.com

The sources of these impurities are diverse and can be introduced at various stages of production. jpionline.org They can originate from the raw materials used, the synthetic route employed, or degradation of the final product over time. rroij.comnih.gov For instance, degradation can occur due to hydrolysis, oxidation, or photolytic cleavage. nih.govresearchgate.net The identification of these sources is a crucial step in controlling the impurity levels in the final API. jpionline.org

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a comprehensive set of guidelines to ensure the quality, safety, and efficacy of pharmaceutical products worldwide. kivo.io The ICH Quality Guidelines (Q series) are particularly relevant to impurity management. kivo.io

Key ICH guidelines governing impurities include:

ICH Q3A(R2): Impurities in New Drug Substances. This guideline provides direction on the content and qualification of impurities in new drug substances produced by chemical synthesis. gmpinsiders.combiotech-spain.com It sets thresholds for reporting, identifying, and qualifying impurities. jpionline.org

ICH Q3B(R2): Impurities in New Drug Products. This document focuses on impurities that may arise from the drug substance itself or its degradation within the final drug product. gmpinsiders.combiotech-spain.com

ICH Q3C(R9): Guidelines for Residual Solvents. This guideline classifies residual solvents based on their toxicity and provides acceptable concentration limits. gmpinsiders.combiotech-spain.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. This guideline specifically addresses the evaluation and control of mutagenic impurities. jpionline.org

Adherence to these guidelines is essential for regulatory approval and demonstrates a commitment to producing high-quality, safe medications. kivo.iowisdomlib.org

Academic Perspectives on Impurity Classification and Sourcing

Overview of Vonoprazan (B1684036) Fumarate (B1241708) Synthesis and Potential Impurity Introduction Points

Vonoprazan is a potassium-competitive acid blocker used for the treatment of acid-related disorders. researchgate.netscirp.org The synthesis of Vonoprazan Fumarate is a multi-step process that can inadvertently lead to the formation of various impurities. researchgate.netsci-hub.se

One reported synthetic route involves a four-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. sci-hub.se This process includes ester hydrolysis, methylamine (B109427) substitution, sulfonyl chloride substitution, and amide reduction. sci-hub.se Another approach begins with 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which undergoes a reaction with pyridine-3-sulfonyl chloride followed by reductive amination with methylamine. sci-hub.se

Potential points for impurity introduction during these synthetic pathways include:

Incomplete reactions or side reactions: Unreacted starting materials or intermediates can remain in the final product. nih.gov Side reactions can also generate unintended by-products. sci-hub.se

Degradation: The drug substance or intermediates may degrade under certain reaction conditions or during storage. rroij.com

Reagents and solvents: Residual reagents, catalysts, or solvents used in the synthesis can be carried over into the final product. jpionline.org

A comprehensive investigation of the manufacturing process of Vonoprazan Fumarate has allowed for the tracking of potential impurities at each stage. researchgate.net

Research Rationale for In-depth Investigation of Vonoprazan Fumarate Impurity 4

The in-depth investigation of specific impurities like this compound is crucial for several reasons. The presence of impurities, particularly those with structures similar to the API, can be challenging to remove during purification. google.com A detailed understanding of an impurity's structure, formation, and potential impact is necessary to develop effective control strategies. aquigenbio.com

Research into this compound is driven by the need to:

Ensure Product Quality and Safety: Identifying and characterizing all significant impurities is a fundamental aspect of ensuring the safety and quality of the final drug product. globalpharmatek.com

Meet Regulatory Requirements: Regulatory agencies require the identification and control of impurities above certain thresholds. gmpinsiders.comresearchgate.net

Optimize Manufacturing Processes: Understanding how and why an impurity is formed can lead to modifications in the synthesis or purification process to minimize its presence, potentially improving yield and reducing costs. aquigenbio.compatsnap.com

High-performance liquid chromatography (HPLC) is a key analytical technique used for the separation, detection, and quantification of process-related impurities in Vonoprazan Fumarate. nih.gov The development of robust analytical methods is essential for routine quality control and stability studies. nih.gov

Compound Information

Compound Name
Vonoprazan Fumarate
This compound
1-(5-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine
1-[5-(4-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanol
5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
Pyridine-3-sulfonyl chloride
5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide
1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine

This compound Details

Identifier Information
Chemical Name 1-[5-(4-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine clearsynth.com
Synonyms 1-(5-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine clearsynth.com
CAS Number 881733-36-4 clearsynth.com
Molecular Formula C16H13FN2O3S nih.gov
Molecular Weight 332.35 g/mol
IUPAC Name [5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanol nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c17-15-6-2-1-5-14(15)16-8-12(11-20)10-19(16)23(21,22)13-4-3-7-18-9-13/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTNCHRTXGGZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Understanding of Impurity Formation in Vonoprazan Fumarate

Process-Related Impurity Formation Pathways Specific to Vonoprazan (B1684036) Fumarate (B1241708) Synthesis

The formation of Vonoprazan Impurity 4 is intrinsically linked to the synthetic route of the active pharmaceutical ingredient (API). It is not a by-product of an unexpected side reaction but rather the result of a parallel reaction involving an isomeric impurity present in the starting materials.

Vonoprazan Impurity 4 is chemically identified as 1-(5-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine. simsonpharma.comsynzeal.com It is a positional isomer of Vonoprazan, with the fluorine atom located at the para- (4-) position of the phenyl ring, in contrast to the ortho- (2-) position in the Vonoprazan molecule.

The primary mechanism for the generation of this impurity is the presence of an isomeric precursor in the key starting materials. daneshyari.comresearchgate.net Specifically, the synthesis of Vonoprazan relies on the intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. google.comanantlabs.comcleanchemlab.com If this raw material is contaminated with its isomer, 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde (also known as Vonoprazan Impurity 26), this isomeric compound will proceed through the subsequent synthetic steps alongside the intended reactant. synzeal.comcleanchemlab.com This parallel synthesis pathway results in the formation of Vonoprazan Impurity 4 as an unavoidable consequence of the initial raw material impurity.

The direct precursors for Vonoprazan Impurity 4 are the isomeric intermediates that mirror the main synthetic pathway of Vonoprazan. The entire synthetic chain is effectively duplicated, starting from the impure raw material.

The key unreacted starting material that acts as the ultimate precursor is 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde . synzeal.comcleanchemlab.com This compound, when present in the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde starting material, undergoes the same transformations as the main component.

The subsequent reaction steps include:

Sulfonylation: The isomeric pyrrole (B145914) derivative reacts with pyridine-3-sulfonyl chloride to form the intermediate aldehyde, 5-(4-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.

Reductive Amination: This intermediate aldehyde then reacts with methylamine (B109427), followed by reduction, to yield the final impurity, 1-(5-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine (Vonoprazan Impurity 4). google.comgoogle.com

The structural similarity between the main intermediates and the impurity precursors makes their separation challenging, leading to the persistence of Impurity 4 in the final product if not controlled at the source.

Reaction StepReactant for Vonoprazan (API)Precursor for Impurity 4Common Reagent
Sulfonylation5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehydePyridine-3-sulfonyl chloride
Reductive Amination5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde5-(4-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehydeMethylamine / Reducing Agent
Final ProductVonoprazanVonoprazan Impurity 4-

Investigation of By-product Generation Mechanisms for Vonoprazan Fumarate Impurity 4

Degradation Pathways Leading to this compound

Forced degradation studies are conducted to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various stress conditions. Such studies for Vonoprazan Fumarate have been performed under hydrolytic, oxidative, and photolytic conditions.

It is chemically improbable for Vonoprazan to degrade into Impurity 4, as this would require the migration of a fluorine atom on the phenyl ring, a high-energy transformation not expected under these conditions. The findings from degradation studies support this.

Forced degradation studies have shown that Vonoprazan Fumarate is stable under acidic hydrolytic conditions. researchgate.netnih.gov However, it undergoes significant degradation in alkaline environments (base hydrolysis). researchgate.nettandfonline.comnih.gov The primary degradation pathway under basic conditions involves the hydrolysis of the N-methyl methanamine side chain. tandfonline.com Research has not identified Vonoprazan Impurity 4 as a product of hydrolytic degradation.

Vonoprazan Fumarate demonstrates susceptibility to oxidative stress. researchgate.netnih.gov When subjected to oxidizing agents like hydrogen peroxide, degradation is observed. veterinaria.orgjapsonline.com The resulting degradation products are typically related to oxidation of the nitrogen or sulfur atoms in the molecule, such as the formation of N-oxide impurities. daneshyari.com There is no evidence in the literature to suggest that Vonoprazan Impurity 4 is formed through oxidative degradation pathways.

Investigations into the photostability of Vonoprazan Fumarate consistently show that the compound is stable when exposed to light and thermal stress. researchgate.netnih.govnih.govveterinaria.org While one study noted some degradation under direct sunlight, the drug is generally considered stable under standard photolytic testing conditions as per ICH guidelines. ekb.eg Consequently, photolytic degradation is not a formation pathway for Vonoprazan Impurity 4.

Degradation ConditionStability of VonoprazanFormation of Impurity 4 Reported
Acidic HydrolysisStable researchgate.netnih.govNo
Alkaline HydrolysisSignificant Degradation researchgate.nettandfonline.comNo
Oxidation (e.g., H₂O₂)Significant Degradation researchgate.netnih.govNo
Photolysis (Light)Stable researchgate.netnih.govveterinaria.orgNo
Thermal (Heat)Stable researchgate.netnih.govveterinaria.orgNo

Thermal Stress Degradation Studies

Forced degradation studies are a critical component of drug development, designed to identify potential degradation products and pathways under various stress conditions, including heat. In the case of Vonoprazan fumarate, multiple studies have been conducted to assess its stability.

Research findings from several independent stability-indicating method development studies have consistently demonstrated that Vonoprazan fumarate is highly stable under thermal stress conditions. researchgate.netnih.govresearchgate.net When the active pharmaceutical ingredient was subjected to elevated temperatures as part of forced degradation testing, no significant degradation was observed. nih.govtandfonline.com This inherent thermal stability means that the formation of thermal degradants, including the substance identified as this compound, is not a primary degradation pathway.

This compound is identified as (5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanol. nih.govdrjcrbio.com However, its formation is more commonly associated with the synthesis process rather than thermal degradation of the final drug substance. daneshyari.com

The stability of Vonoprazan is significantly enhanced by its salt formation with fumaric acid. The resulting vonoprazan fumarate salt possesses a robust crystalline lattice, which reduces the molecular mobility required for degradation reactions to occur at elevated temperatures. patsnap.com This inherent stability is a key attribute of the drug substance. patsnap.com

The table below summarizes the findings from thermal stress conditions applied during forced degradation studies as reported in the scientific literature.

Stress ConditionTemperatureDurationObserved OutcomeReference
Thermal Degradation75°C1 hrStable tandfonline.com
Thermal DegradationNot SpecifiedNot SpecifiedStable researchgate.netnih.govresearchgate.net
Photolytic DegradationNot ApplicableNot SpecifiedStable researchgate.netnih.govresearchgate.net
Acidic Hydrolysis75°C (0.1 N HCl)1 hrStable tandfonline.com

As the data indicates, significant degradation of Vonoprazan fumarate was not initiated by thermal stress, precluding the formation of substantial levels of thermal impurities like Impurity 4. The primary degradation pathways identified for Vonoprazan involve alkaline hydrolysis and oxidative conditions. researchgate.netnih.govresearchgate.net

Advanced Analytical Methodologies for Profiling and Elucidation of Vonoprazan Fumarate Impurity 4

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, providing the necessary resolution and sensitivity to detect and quantify trace-level impurities. For Vonoprazan (B1684036) fumarate (B1241708), a range of liquid and gas chromatography methods are utilized to build a comprehensive impurity profile, ensuring that all potential contaminants, from complex non-volatile molecules to residual solvents, are monitored and controlled.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Vonoprazan Fumarate Impurity 4

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile drug substances and their impurities. nih.gov Its versatility allows for the development of robust and specific methods capable of separating structurally similar compounds, such as Vonoprazan and its related substances. veterinaria.org Method development for impurity profiling, including the separation of Impurity 4, involves a systematic optimization of chromatographic conditions to achieve adequate separation from the main component and other impurities. veterinaria.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of separation for Vonoprazan fumarate and its impurities. The selection of an appropriate stationary phase is critical for achieving the desired selectivity and resolution.

For the analysis of Vonoprazan impurities, C18 (octadecylsilane) columns are overwhelmingly the preferred choice. These columns provide the necessary hydrophobic retention to separate the relatively non-polar Vonoprazan molecule from its various impurities. Several studies have successfully employed different C18 columns, demonstrating the robustness of this stationary phase chemistry for this application. Examples include:

Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0µm): Used in a validated method for the analysis of ten related substances in Vonoprazan fumarate.

BDS Hypersil C18 (250 x 4.6 mm, 5 µm): Utilized in a green, stability-indicating RP-HPLC method. researcher.life

Symmetry C18 (150 mm × 4.6 mm, 3.0 µm): Employed for the quantification of degradation impurities. google.com

The consistent use of C18 stationary phases across different methods highlights their suitability for resolving complex mixtures of Vonoprazan-related substances, including Impurity 4.

ParameterCondition 1Condition 2
Stationary PhasePhenomenex Kinetex EVO C18 (250mm×4.6mm, 5.0μm)BDS Hypersil C18 (250 x 4.6 mm, 5 µm) researcher.life
Mobile PhaseA: 0.03M sodium phosphate (B84403) buffer (pH 6.5) - methanol (B129727) - acetonitrile (B52724) (72:25:3, v/v/v) B: 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)Water (pH 3.0) and acetonitrile (95:5, v/v) (Isocratic) researcher.life
DetectionUV at 230nmPDA at 213 nm researcher.life
Flow RateNot Specified0.8 mL/min researcher.life

Due to the presence of multiple impurities with varying polarities in Vonoprazan fumarate bulk drug, isocratic elution methods are often insufficient to achieve a complete separation within a reasonable timeframe. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is essential for resolving complex impurity mixtures.

An optimized gradient program allows for the elution of more weakly retained impurities early in the run while providing sufficient organic strength to elute strongly retained components, such as the parent drug and non-polar impurities, later. For instance, a method developed to separate ten different related substances utilized a gradient elution with a mobile phase system consisting of a phosphate buffer-based aqueous phase and an acetonitrile-rich organic phase. google.com Another method employed a gradient with mobile phase A consisting of ammonium (B1175870) formate (B1220265) (pH 3.0) and mobile phase B as ethanol (B145695). google.com A patent for a detection method for 16 different impurities also details a specific gradient elution procedure to ensure all peaks are well-separated. molnar-institute.com This approach ensures that impurities like Impurity 4 are baseline resolved from the main Vonoprazan peak and other closely eluting species.

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which provides significant advantages over traditional HPLC. tandfonline.com The primary benefits are drastically shortened run times, improved resolution, and enhanced sensitivity. tandfonline.com For impurity profiling, the higher efficiency of UHPLC columns allows for better separation of closely related impurities that may co-elute in a standard HPLC method.

A green analytical stability-indicating UHPLC method has been developed for the quantification of related impurities in Vonoprazan formulations. google.com This method leverages the power of UHPLC to achieve superior separation while also considering environmental impact. google.com By applying principles of Analytical Quality by Design (AQbD), the method robustness was assessed, ensuring reliable performance under varied conditions. google.com The enhanced resolution offered by UHPLC is particularly valuable for accurately quantifying low-level impurities like Impurity 4, ensuring they are well within their specified limits. google.com

Gradient Elution Optimization for Complex Impurity Mixtures

High-Performance Thin-Layer Chromatography (HPTLC) for Impurity Screening and Isolation

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the screening and quantification of impurities in Vonoprazan fumarate. It offers several advantages, including the ability to analyze multiple samples simultaneously, low solvent consumption, and the use of a fresh stationary phase for each analysis, which prevents sample carry-over.

A stability-indicating HPTLC-densitometric method has been developed and validated for the estimation of Vonoprazan fumarate. This method can effectively separate the drug from its degradation products. Key parameters of a reported method include:

Stationary Phase: Aluminum-backed plates pre-coated with silica (B1680970) gel 60 F254.

Mobile Phase: A mixture of Methanol: Toluene: triethylamine (B128534) (6:4:0.1 v/v/v).

Detection: Densitometric scanning at a wavelength of 267 nm.

In these studies, a compact band for Vonoprazan fumarate was obtained with an Rf value of 0.43 ± 0.1. The method was validated according to ICH guidelines for linearity, accuracy, and precision. Furthermore, HPTLC coupled with mass spectrometry (HPTLC-MS) has been used to identify the structure of degradation products formed under stress conditions, demonstrating its utility in both screening and structural elucidation of impurities.

ParameterCondition
Stationary PhaseAluminum packed TLC plates precoated with silica gel 60 F254
Mobile PhaseMethanol: Toluene: triethylamine (6: 4: 0.1 v/v/v)
Detection Wavelength267 nm
Linearity Range200-1200 ng/band
Rf Value (Vonoprazan)0.43 ± 0.1

Gas Chromatography (GC) for Volatile Impurity Analysis

While HPLC and HPTLC are ideal for non-volatile impurities, Gas Chromatography (GC) is the technique of choice for analyzing volatile and semi-volatile substances. nih.gov In the context of Vonoprazan fumarate, the primary application of GC is the determination of residual solvents. nih.gov Residual solvents are organic volatile chemicals used during the synthesis of the drug substance or in the preparation of the drug product, and their levels must be strictly controlled.

Headspace GC coupled with Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose. A method has been developed for the determination of Class-I residual solvents (which are considered toxic and carcinogenic) in several drug substances, including Vonoprazan fumarate. This method utilizes a DB-624 column with N-methyl-2-pyrrolidone as the diluent and helium as the carrier gas. The use of headspace sampling allows for the analysis of volatile compounds without injecting the non-volatile drug substance onto the GC column, protecting it from contamination.

ParameterCondition
TechniqueHeadspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
ApplicationQuantification of Class-I residual solvents
Stationary PhaseDB-624 (60 m × 0.25 mm × 1.4 μm)
Carrier GasHelium
DiluentN-methyl-2-pyrrolidone

Compound Names

Name
1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methyldimethylamine
1-(5-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine
Acetonitrile
Amoxicillin
Ammonium formate
Ethanol
Fumaric acid
Methanol
N-methyl-2-pyrrolidone
Sodium phosphate
Toluene
Triethylamine
Vonoprazan
Vonoprazan fumarate
This compound

Preparative Chromatography Techniques for Impurity 4 Isolation

The isolation of impurities in sufficient quantities for definitive structural analysis is a primary challenge in pharmaceutical analysis. Preparative chromatography is the cornerstone of this process, enabling the purification of target impurity compounds from the active pharmaceutical ingredient (API) and other related substances. The strategy for isolating Vonoprazan Impurity 4 often involves a combination of chromatographic techniques to achieve the high purity (>95%) required for spectroscopic analysis. researchgate.net

Flash chromatography serves as an efficient, large-scale purification technique, often employed as an initial step to enrich the concentration of Impurity 4 from crude reaction mixtures or mother liquors. This method utilizes a stationary phase, typically silica gel, and a mobile phase system optimized for the separation of compounds with differing polarities.

While specific application notes detailing the flash chromatography of Impurity 4 are proprietary, general principles suggest using a normal-phase system. Given the structure of Impurity 4, which contains a polar hydroxyl group, it would exhibit stronger retention on a silica gel column compared to the parent drug, Vonoprazan, under normal-phase conditions. A solvent system composed of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar modifier (e.g., ethyl acetate (B1210297) or methanol) would be employed in a gradient or isocratic elution to effectively separate the impurity. nih.gov

For obtaining highly pure fractions of Impurity 4 suitable for structural elucidation, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. molnar-institute.com Reversed-phase preparative HPLC is commonly used for Vonoprazan and its impurities. researchgate.net

The isolation strategy often involves a reversed-phase column, such as a C18 or C8 column, which separates compounds based on their hydrophobicity. molnar-institute.com Impurity 4, being more polar than Vonoprazan due to the replacement of the N-methylmethanamine group with a methanol group, will typically have a shorter retention time in a reversed-phase system.

A typical preparative HPLC method would be developed based on an analytical scale separation. The mobile phase often consists of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier like acetonitrile or methanol. researchgate.netresearchgate.net The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation. For instance, a study on related substances used a mobile phase of ammonium formate (pH 3.0) and ethanol with a gradient elution. researchgate.net Another method utilized a phosphate buffer (pH 6.5) with methanol and acetonitrile. The use of volatile buffers like ammonium formate is advantageous as they can be easily removed from the collected fractions during the subsequent evaporation step. researchgate.net

Table 1: Illustrative Preparative HPLC Parameters for Impurity 4 Isolation

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient elution
Flow Rate 15-25 mL/min (scalable from analytical method)
Detection UV at 230 nm or 254 nm
Sample Loading Concentrated solution of the mixture enriched with the impurity, dissolved in a suitable solvent

This table is illustrative. Actual conditions must be optimized based on the specific column and system used.

Flash Chromatography Applications

Spectroscopic and Hyphenated Techniques for Impurity Structure Elucidation

Once isolated, the definitive structure of Impurity 4 is determined using a combination of spectroscopic techniques. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity profiling. ekb.eg It provides crucial information on the molecular weight of impurities as they elute from the HPLC column, even when they are present at trace levels.

For the analysis of Vonoprazan Impurity 4, an LC-MS method would typically employ a reversed-phase column and a mobile phase compatible with mass spectrometry, such as those containing volatile buffers like ammonium formate or acids like formic acid. nih.gov The mass spectrometer, often a single quadrupole or ion trap, is operated in positive electrospray ionization (ESI+) mode, which is effective for protonating the basic nitrogen atoms in the pyridine (B92270) and pyrrole (B145914) rings of the impurity.

The primary data obtained from the initial LC-MS analysis is the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺. For Impurity 4 (C₁₆H₁₃FN₂O₃S), the expected monoisotopic mass is 332.06 Da. nih.gov The LC-MS analysis would therefore search for a peak corresponding to an m/z of approximately 333.07 in the mass spectrum of the eluting impurity.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the selected molecular ion ([M+H]⁺) and analyzing the resulting fragment ions. This fragmentation pattern serves as a structural fingerprint of the molecule.

In an MS/MS experiment for Impurity 4, the [M+H]⁺ ion at m/z 333.07 would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments would help to confirm the structure. Key fragmentation pathways would likely involve:

Loss of the pyridinesulfonyl group: Cleavage of the S-N bond connecting the pyridine and pyrrole rings.

Cleavage around the pyrrole ring: Fragmentation of the pyrrole core itself.

Loss of the methanol side chain: Loss of CH₂OH (31 Da) or H₂O (18 Da) from the side chain.

Analysis of these fragmentation patterns allows analysts to piece together the molecular structure and confirm the identity of the impurity by comparing it to the known structure of Vonoprazan and other related compounds.

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). This accuracy allows for the unambiguous determination of the elemental composition of the molecular ion.

For Impurity 4, an HRMS analysis would measure the m/z of the [M+H]⁺ ion with high precision. For example, a measured mass of 333.0704 could be used to calculate the elemental formula. This calculated formula (e.g., C₁₆H₁₄FN₂O₃S⁺) can then be compared to the theoretical formula derived from the proposed structure. This confirmation is a critical step in the structural elucidation process, providing strong evidence for the identity of the impurity and distinguishing it from other potential impurities with similar nominal masses.

Table 2: Key Mass Spectrometry Data for Vonoprazan Impurity 4

Analysis TypeIonTheoretical m/z (Monoisotopic)Information Gained
MS [M+H]⁺333.0703Confirms the molecular weight of the impurity.
HRMS [M+H]⁺333.0703Provides high-accuracy mass for elemental composition (C₁₆H₁₄FN₂O₃S⁺) determination.
MS/MS Precursor: [M+H]⁺333.0703Generates fragment ions to confirm connectivity and identify structural motifs.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including pharmaceutical impurities. researchgate.net It provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

One-dimensional (1D) NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and fundamental insights into the molecular structure of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the fluorophenyl, pyridinyl, and pyrrole rings, as well as the N-methyl and methylene (B1212753) groups. sci-hub.se For instance, a study on a similar Vonoprazan derivative reported specific chemical shifts and coupling constants, which are crucial for assigning the proton signals to their respective positions in the molecule. sci-hub.se The complex aromatic region would show distinct multiplets corresponding to the substituted phenyl and pyridine rings, while the pyrrole protons and the aliphatic chain protons would appear at their characteristic chemical shifts.

A representative, though not exhaustive, table of expected ¹H and ¹³C NMR chemical shifts for the core structure of Vonoprazan and its impurities is provided below. Actual values for Impurity 4 would require specific experimental data.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyridinyl-H7.4 - 8.8123 - 155
Fluorophenyl-H7.0 - 7.5115 - 165 (including C-F coupling)
Pyrrole-H6.0 - 7.0110 - 130
CH₂-N~3.0~50
N-CH₃~2.5~35

This is an interactive data table. The values are illustrative and based on typical ranges for similar structures.

For complex molecules like this compound, 1D NMR spectra can have overlapping signals, making unambiguous assignment challenging. Two-dimensional (2D) NMR experiments are indispensable for resolving these complexities and establishing definitive structural connectivity. epfl.chua.esyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps in tracing out spin systems within the molecule, for example, connecting adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu It is invaluable for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons that have no directly attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It provides critical information about the three-dimensional structure and stereochemistry of the molecule.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of this compound. researchgate.net

1D NMR (1H, 13C) Methodologies

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 2960
C=C Stretch (aromatic)1400 - 1600
S=O Stretch (sulfonyl)1300 - 1350 (asymmetric), 1140 - 1180 (symmetric)
C-N Stretch1020 - 1250
C-F Stretch1000 - 1400

This is an interactive data table. The values are illustrative and based on typical ranges.

The presence of strong absorption bands for the sulfonyl group (S=O), along with bands for aromatic C-H, C=C, and the C-F bond, would be key identifiers in the IR spectrum. This information, while not providing a complete structural picture on its own, serves as a quick and valuable confirmation of the presence of expected functional groups. molnar-institute.com

UV-Visible Spectrophotometry in Impurity Detection and Quantification

UV-Visible spectrophotometry is a widely used technique in pharmaceutical analysis for the detection and quantification of substances that absorb light in the ultraviolet and visible regions. ekb.egekb.eg The aromatic rings (fluorophenyl, pyridinyl, and pyrrole) in this compound contain chromophores that absorb UV light, making this technique suitable for its analysis.

A UV spectrum of the impurity would show one or more absorption maxima (λmax). For instance, a developed HPLC method for Vonoprazan and its related substances utilized a detection wavelength of 254 nm. google.com Another study reported a λmax of 213 nm for Vonoprazan Fumarate. veterinaria.org The specific λmax for Impurity 4 would be determined experimentally.

Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of standard solutions of the impurity at known concentrations. This allows for the quantification of the impurity in a sample. According to ICH guidelines, the method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netekb.eg For example, a validated UV spectrophotometric method for Vonoprazan Fumarate demonstrated linearity over a concentration range of 2-30 µg/mL with a high correlation coefficient (r = 0.9998). ekb.egekb.eg The LOD and LOQ were found to be 0.24 µg/mL and 0.70 µg/mL, respectively. ekb.egekb.eg

Other Emerging Spectroscopic Methodologies (e.g., Raman Spectroscopy)

While less commonly reported specifically for this impurity, Raman spectroscopy offers a complementary vibrational spectroscopic technique to IR. nih.gov It is particularly advantageous for aqueous samples and can provide information about non-polar bonds and symmetric vibrations that are weak in IR spectra. The application of Raman spectroscopy could further corroborate the structural information obtained from IR and NMR.

Analytical Method Validation Principles and Practices for this compound Determination

The validation of analytical methods used for the determination of this compound is a regulatory requirement to ensure the reliability of the results. researchgate.netsynzeal.com The validation process is guided by the International Council for Harmonisation (ICH) guidelines and typically involves the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A linear relationship is typically demonstrated by a high correlation coefficient (e.g., R² > 0.99). tandfonline.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with typical acceptance criteria for impurities being in the range of 80-120%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ekb.eg

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.eg

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). veterinaria.orgtandfonline.com

High-performance liquid chromatography (HPLC) methods coupled with UV or mass spectrometry detectors are commonly validated for impurity profiling. researchgate.netnih.gov For instance, a stability-indicating HPLC method for Vonoprazan and its related substances was validated according to ICH guidelines, demonstrating its suitability for quality control. researchgate.net

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components. researchgate.net For this compound, the specificity of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), is primarily established through forced degradation studies. researchgate.nettandfonline.com

In these studies, the bulk drug is subjected to stress conditions, including acid and alkali hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. researchgate.netresearchgate.net The analytical method is then proven to be specific if it can successfully separate the peak of this compound from the main component (Vonoprazan), other known impurities, and any newly formed degradation products. researchgate.nettandfonline.com Research has shown that while Vonoprazan is stable under acidic, thermal, and photolytic conditions, it undergoes significant degradation in alkaline and oxidative environments. researchgate.netresearchgate.net The developed HPLC methods were able to resolve all related substance peaks from the Vonoprazan peak, with resolution values significantly greater than 2, confirming the method's specificity. ijpsjournal.comgoogle.com The peak purity of the analyte can also be checked using a photodiode array (PDA) detector to ensure no co-eluting peaks are present. researchgate.net

Table 1: Forced Degradation Study Summary for Specificity
Stress ConditionObservationMethod Specificity
Acid Hydrolysis (e.g., 0.1 N HCl)Drug is stable, no significant degradation observed.Method demonstrates baseline separation. tandfonline.com
Alkali Hydrolysis (e.g., 0.1 N NaOH)Significant degradation of Vonoprazan observed. researchgate.netImpurity 4 peak is well-resolved from degradant peaks. tandfonline.com
Oxidative (e.g., H₂O₂)Significant degradation of Vonoprazan observed. researchgate.netMethod effectively separates Impurity 4 from oxidative degradants. researchgate.net
Thermal DegradationDrug is stable.No interfering peaks observed at the retention time of Impurity 4. tandfonline.com
Photolytic DegradationDrug is stable.No interfering peaks observed at the retention time of Impurity 4. tandfonline.com

Linearity and Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area) over a specified range. ekb.eg For quantifying this compound, the linearity of the method is established by preparing a series of solutions of the impurity at different concentrations and analyzing them. tandfonline.com

The results are then plotted as a calibration curve of peak area versus concentration. A linear relationship is confirmed if the correlation coefficient (r²) is close to 1.000. tandfonline.comveterinaria.org Studies on related substances of Vonoprazan have demonstrated excellent linearity for impurities, with correlation coefficients typically greater than 0.999. tandfonline.comnih.gov For instance, a validated HPLC method showed linearity for Vonoprazan-related impurities over a concentration range of 0.5 µg/mL to 10 µg/mL. nih.gov Another study confirmed a linear response for Vonoprazan in a range of 10 to 60 µg/mL with an r² value of 0.9989. veterinaria.org

Table 2: Representative Linearity Data for Vonoprazan Impurity Analysis
ParameterHPLC Method 1HPTLC Method
Linearity Range0.5–10 µg/mL nih.gov200–1200 ng/band tandfonline.com
Correlation Coefficient (r²)0.9991 nih.gov0.9996 tandfonline.com
Regression Equationy = 76.48x - 43.29 nih.govNot specified
Slope (b)76.48 nih.govNot specified
Intercept (a)-43.29 nih.govNot specified

Limits of Detection (LOD) and Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. ekb.egekb.eg These parameters are crucial for demonstrating the sensitivity of a method for analyzing trace-level impurities like this compound.

LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve. ekb.eg Validated HPLC methods for Vonoprazan and its related substances have established low LOD and LOQ values, ensuring that even minute quantities of impurities can be reliably controlled. researchgate.net For example, one HPLC method reported an LOD of 0.17 µg/mL and an LOQ of 0.5 µg/mL for Vonoprazan. nih.gov Another method for a related nitrosamine (B1359907) impurity achieved an LOD of 0.5 ng/mL and an LOQ of 1.0 ng/mL, highlighting the high sensitivity of modern LC-MS/MS techniques. tandfonline.com

Table 3: Sensitivity Data from Analytical Method Validation
ParameterHPLC MethodHPTLC MethodLC-MS/MS Method (for N-nitroso impurity)
Limit of Detection (LOD)0.182 µg/mL ekb.eg23 ng/band tandfonline.com0.5 ng/mL tandfonline.com
Limit of Quantification (LOQ)0.552 µg/mL ekb.eg70 ng/band tandfonline.com1.0 ng/mL tandfonline.com

Accuracy and Precision Evaluation

Accuracy refers to the closeness of the test results to the true value, often determined through recovery studies by spiking a known amount of the impurity standard into the sample matrix. veterinaria.org Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually expressed as the Relative Standard Deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day ruggedness). veterinaria.orgnih.gov

For methods analyzing Vonoprazan impurities, accuracy is demonstrated by recovery values typically falling within the 98.0% to 102.0% range. ijpsjournal.comveterinaria.org Precision studies consistently show %RSD values of less than 2%, which is well within the acceptable limits for pharmaceutical analysis, confirming the method's reproducibility. tandfonline.comveterinaria.org For example, accuracy studies for Vonoprazan at 80%, 100%, and 120% of the target concentration showed excellent recovery, and precision analysis of six replicate injections yielded a %RSD of less than 2%. veterinaria.org

Table 4: Accuracy and Precision Data for Vonoprazan Analytical Methods
ParameterTest LevelAcceptance CriteriaResult
Accuracy (% Recovery)80% of target concentration98.0% - 102.0% veterinaria.orgWithin range veterinaria.org
100% of target concentration98.0% - 102.0% veterinaria.orgWithin range veterinaria.org
120% of target concentration98.0% - 102.0% veterinaria.orgWithin range veterinaria.org
Precision (% RSD)Repeatability (Intra-day)≤ 2.0% veterinaria.org< 2.0% tandfonline.com
Intermediate Precision (Inter-day)≤ 2.0% fortunejournals.com< 2.0% ijpsjournal.com

Method Robustness and Ruggedness Assessment

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. veterinaria.orgnih.gov Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, or instruments. nih.govfortunejournals.com

To assess the robustness of HPLC methods for this compound, key parameters are intentionally varied. These include the flow rate of the mobile phase (e.g., ±0.2 mL/min), column temperature (e.g., ±5°C), detection wavelength (e.g., ±2-3 nm), and mobile phase composition (e.g., ±2-5% change in organic phase). ekb.egveterinaria.orgfortunejournals.com The method is considered robust if system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits and the %RSD of the results is low (typically <2%). researchgate.netveterinaria.org These studies ensure that the method is dependable and transferable for routine analysis in different quality control environments. ekb.eg

Table 5: Parameters Varied for Method Robustness Assessment
Parameter VariedTypical VariationExpected Outcome
Flow Rate± 0.2 mL/min veterinaria.orgfortunejournals.comNo significant effect on separation; %RSD < 2%
Column Temperature± 5 °C ekb.egveterinaria.orgNo significant effect on separation; %RSD < 2%
Detection Wavelength± 2-3 nm ekb.egveterinaria.orgNo significant effect on quantification; %RSD < 2%
Mobile Phase pH± 0.1-0.3 units ekb.egfortunejournals.comNo significant effect on retention/resolution
Mobile Phase Composition± 2-5% fortunejournals.comNo significant effect on retention/resolution

Strategies for Impurity Control and Mitigation in Vonoprazan Fumarate Synthesis and Production

Application of Quality by Design (QbD) Principles in Impurity Management

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. molnar-institute.comresearchgate.net For managing Vonoprazan (B1684036) fumarate (B1241708) impurity 4, QbD provides a framework to proactively identify and control the sources of variability that can lead to its formation.

Defining Analytical Target Profile (ATP) for Impurity 4 Detection

The Analytical Target Profile (ATP) defines the performance requirements for an analytical method to ensure it is fit for its intended purpose. For the detection and quantification of Vonoprazan fumarate impurity 4, a well-defined ATP is the first step in developing a suitable analytical method. molnar-institute.com This profile outlines the necessary specificity, accuracy, precision, and sensitivity required to reliably measure impurity 4 at levels that are relevant to the safety and quality of the drug substance.

Key considerations for the ATP include the impurity's potential toxicity and the regulatory limits for its presence in the final API. The analytical method must be capable of separating impurity 4 from Vonoprazan and other potential impurities, ensuring that its levels can be accurately monitored throughout the manufacturing process and in the final product. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose, and the ATP would specify parameters such as the required resolution between the impurity 4 peak and other components in the chromatogram. researchgate.netnih.gov

Risk Assessment and Critical Quality Attributes (CQAs) Identification for Impurity Formation

A thorough risk assessment is conducted to identify the factors that could potentially lead to the formation of this compound. This involves a comprehensive review of the synthetic route, including starting materials, intermediates, reagents, and reaction conditions. edaegypt.gov.eg The formation of impurities is considered a critical quality attribute (CQA) as it directly impacts the purity and safety of the API. edaegypt.gov.eg

The risk assessment process helps to pinpoint the critical process parameters (CPPs) that have the most significant impact on the formation of impurity 4. For instance, in the synthesis of Vonoprazan, the reductive amination step is a critical stage where impurities can be generated. Factors such as temperature, reaction time, and the quality of raw materials are evaluated for their potential to contribute to the formation of impurity 4. By understanding these risks, control strategies can be developed to mitigate them.

Design of Experiments (DoE) for Process Optimization and Impurity Minimization

Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple variables on a process outcome. mdpi.compsu.edu In the context of Vonoprazan synthesis, DoE can be employed to optimize the reaction conditions to minimize the formation of impurity 4 while maximizing the yield of the desired product. researchgate.netpatsnap.com

A DoE study would involve systematically varying critical process parameters, as identified in the risk assessment, such as temperature, pressure, reactant concentrations, and catalyst loading. The results of these experiments are then analyzed to build a mathematical model that describes the relationship between the process parameters and the level of impurity 4. This model can then be used to identify the optimal operating conditions that lead to the lowest possible level of the impurity.

Establishing Design Space for Impurity Control

The knowledge gained from risk assessment and DoE studies is used to establish a design space. The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. mdpi.compatsnap.com Operating within the established design space ensures that the manufacturing process consistently produces Vonoprazan fumarate with acceptable levels of impurity 4.

The design space provides operational flexibility within a defined range of parameters without the need for further regulatory submission and approval. This is a key advantage of the QbD approach, allowing for continuous improvement and process adjustments while maintaining product quality. For impurity 4, the design space would define the acceptable ranges for critical process parameters to ensure its level remains below the qualified safety threshold.

Process Chemistry Approaches for Impurity Reduction

In addition to the overarching framework of QbD, specific process chemistry strategies are crucial for minimizing the formation of this compound. These approaches focus on the chemical reactions themselves and the conditions under which they are carried out.

Optimization of Reaction Conditions and Stoichiometry

The optimization of reaction conditions is a fundamental strategy for impurity control. researchgate.net This involves a detailed investigation of parameters such as temperature, pressure, reaction time, and the order of reagent addition. For example, in the synthesis of Vonoprazan, controlling the temperature during the reductive amination step is critical to prevent side reactions that could lead to the formation of impurities.

Stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is another critical factor. nih.gov Ensuring the correct molar ratios of reactants and reagents can significantly reduce the formation of by-products, including impurity 4. For instance, using an optimal amount of the reducing agent in the synthesis can prevent over-reduction or other unwanted reactions. Careful control of stoichiometry throughout the synthesis is essential for producing high-purity Vonoprazan fumarate.

Selection of Solvents and Reagents to Minimize Impurity 4 Formation

The formation of impurities during the synthesis of Vonoprazan fumarate is highly dependent on the choice of solvents and reagents. Research indicates that specific combinations can significantly reduce the generation of unwanted byproducts, including Impurity 4.

Temperature control during these reactions is another key factor. For instance, maintaining the temperature between -10°C and 10°C during the reduction-amination reaction helps to minimize side reactions. google.com Similarly, the salt formation of Vonoprazan with fumaric acid is optimally carried out at a temperature of 40°C to 50°C. google.com

A patented method highlights the use of a mixed solvent system of ethyl acetate (B1210297) and methanol (B129727) or ethyl acetate and N,N-dimethylacetamide for the salt-forming reaction. google.com The molar ratio of the Vonoprazan free base to fumaric acid is also tightly controlled, typically between 1:0.9 and 1:1.1, to ensure high purity of the final product. google.com

The following table summarizes key reagents and solvents used to control impurity formation:

Reaction StepReagentsSolventsKey Parameters
Reductive AminationSodium borohydride (B1222165), Sodium cyanoborohydride, Sodium triacetoxyborohydrideMethanol, Ethanol (B145695), IsopropanolTemperature: -10°C to 10°C
Salt FormationFumaric AcidEthyl acetate/N,N-dimethylacetamide, Ethyl acetate/MethanolTemperature: 40°C to 50°C, Molar Ratio (Vonoprazan:Fumaric Acid) 1:0.9-1.1

Implementation of Novel Synthetic Routes for Reduced Impurity Burden

One innovative approach involves a four-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. researchgate.netfigshare.com This method includes ester hydrolysis, methylamine (B109427) substitution, sulfonyl chloride substitution, and a novel amide reduction protocol. A key advantage of this route is the generation of more stable intermediates and fewer by-products, which simplifies the purification process. sci-hub.se

Another patented method focuses on preparing a high-purity intermediate, 5-(2-fluorophenyl)-1-[(pyridin-3-yl)alkylsulfonyl]-1H-pyrrole-3-formaldehyde, with an HPLC purity greater than 97.5%. google.com By starting with a highly pure intermediate, the formation of impurities in subsequent steps is significantly reduced, leading to a final Vonoprazan fumarate product with a purity exceeding 99.6% and Impurity 4 levels below 0.1%. google.com

A different strategy employs an atom transfer radical cyclization (ATRC) to construct the core pyrrole (B145914) ring of Vonoprazan. nih.gov This route allows for a multi-step synthesis to be performed without the isolation of intermediates, which can be advantageous for large-scale production. nih.govacs.org

These novel routes often incorporate specific conditions to control impurity formation. For example, one method utilizes a Leuckart-Wallach reaction combined with sodium borohydride reductive amination to enhance purity. patsnap.com Another approach prepares Vonoprazan through a sequence of substitution, amination reduction, and salt formation reactions, which is reported to generate no impurities and achieve a final product with a purity where the maximum individual impurity is less than 0.05%. patsnap.com

The table below outlines some of the novel synthetic strategies:

Synthetic StrategyStarting MaterialKey FeaturesReported Purity
Amide Reduction Route5-(2-fluorophenyl)-1H-pyrrole-3-carboxylateFour-step process with a novel amide reduction. figshare.comsci-hub.se>99.9% sci-hub.se
High-Purity Intermediate5-(2-fluorophenyl)-1H-pyrrole-3-formaldehydeUse of a highly purified intermediate. google.com>99.6% google.com
Atom Transfer Radical Cyclization (ATRC)Not specifiedTelescoping process without isolation of intermediates. nih.gov88.8% (crude) nih.govacs.org
Reductive Amination/Leuckart-Wallach5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrole-3-formaldehydeCombination of reductive amination and Leuckart-Wallach reaction. patsnap.comHigh purity and yield. patsnap.com

Purification and Isolation Techniques in Manufacturing Scale

Effective purification and isolation techniques are essential to remove any remaining impurities, including Impurity 4, from the final Vonoprazan fumarate product, especially at a manufacturing scale.

Crystallization and Recrystallization Strategies for Impurity Removal

Crystallization is a powerful technique for purifying Vonoprazan fumarate. The choice of solvent system is critical for effective impurity removal. A mixed solvent of methanol and water is frequently used for recrystallization. google.com The ratio of Vonoprazan fumarate to the solvent mixture, as well as the dissolution and crystallization temperatures, are carefully controlled to maximize purity. google.com For instance, dissolving the compound at 60-65°C and then cooling to 0-10°C for crystallization has been shown to be effective. google.com

Another patented method employs a mixture of ethyl acetate, methanol, and purified water as the crystallization solvent to obtain a novel crystal form of Vonoprazan fumarate. google.com This process is reported to significantly reduce by-products and achieve a purity of over 99.9%, with single impurity content below 0.05%. google.com The use of N-methyl pyrrolidone/water as a crystallization medium has also been reported to yield a stable beta crystal form with excellent impurity removal and a purity level of 99.9% or higher. patsnap.com

The table below details different crystallization strategies:

Solvent SystemDissolution TemperatureCrystallization TemperatureReported Purity
Methanol/Water60-65°C google.com0-10°C google.com>99.9% google.com
Ethyl acetate/Methanol/Purified Water60°C google.com0-5°C google.com>99.9% google.com
N-methyl pyrrolidone/WaterNot specifiedNot specified≥99.9% patsnap.com

Chromatographic Purification at Production Scale

For impurities that are difficult to remove by crystallization, chromatographic techniques are employed, even at the production scale. High-performance liquid chromatography (HPLC) is a primary analytical method used to detect and quantify impurities in Vonoprazan fumarate. researchgate.net

Several HPLC methods have been developed for the analysis of Vonoprazan and its impurities. researchgate.netresearchgate.netekb.eg These methods typically use a C18 column and a mobile phase consisting of a buffer (such as ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netekb.eg Gradient elution is often used to achieve optimal separation of all related substances. researchgate.net

While HPLC is predominantly an analytical tool, principles of liquid chromatography are applied to preparative and production-scale purification. Techniques such as size-exclusion chromatography have been mentioned in the broader context of purifying related compounds, where impurities are removed using specialized columns. labshake.com Although specific details on the large-scale chromatographic purification of Vonoprazan fumarate are proprietary, the analytical methods provide a basis for developing effective production-scale separation processes. The goal of these processes is to ensure that the final active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory authorities.

The following table summarizes typical HPLC conditions for analyzing Vonoprazan impurities:

ColumnMobile PhaseDetection
Symmetry C18 (150 mm x 4.6 mm, 3.0 µm) researchgate.netA: Ammonium formate (pH 3.0), B: Ethanol (Gradient) researchgate.netUV researchgate.net
Agilent 5 HC C18 (150 x 4.6mm, 5µm) ekb.egBuffer (Potassium dihydrogen phosphate (B84403)/Sodium dihydrogen phosphate, pH 6.8):Acetonitrile (65:35 v/v) (Isocratic) ekb.egUV at 225 nm ekb.eg
C18 column (250 × 4.6 mm, 5 µm) researchgate.netPhosphate buffer (pH 6.8):Acetonitrile researchgate.netDiode Array Detector at 230 nm researchgate.net

Theoretical and Computational Approaches in Impurity Research

In Silico Prediction of Impurity Formation Pathways

In silico methods, which utilize computer simulations, are increasingly employed to predict potential chemical reactions and the formation of impurities before or during process development. These predictive models help in designing more robust synthetic routes that minimize the generation of unwanted byproducts.

The formation of Vonoprazan (B1684036) fumarate (B1241708) impurities is often linked to the core synthesis steps. researchgate.net Research indicates that the pathways for several impurities, including one designated as Impurity 4, have been described in the synthesis of Vonoprazan. researchgate.net The primary synthesis of Vonoprazan involves the reductive amination of the key intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, with methylamine (B109427).

In silico pathway prediction software can analyze the reactants, reagents, and conditions of this crucial step to forecast potential side reactions. These tools use extensive databases of known chemical reactions and mechanistic principles to identify alternative reaction pathways. For instance, they can predict the formation of over-alkylation products, dimers, or products from reactions with residual starting materials or solvents. By mapping these potential pathways, chemists can proactively adjust reaction conditions—such as temperature, pH, and reagent stoichiometry—to favor the desired product and suppress the formation of Impurity 4 and others.

In Silico Predictive Approach Application to Vonoprazan Synthesis Relevance to Impurity 4
Reaction Pathway PredictionModels the core reductive amination step and competing reactions.Predicts the likelihood of side reactions involving the aldehyde intermediate and methylamine under various conditions.
Forced Degradation SimulationSimulates the effect of stress conditions (e.g., acid, base, oxidation, light) on the Vonoprazan molecule.Identifies potential degradation pathways that could lead to the formation of Impurity 4 or other degradants during storage or formulation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)While often used for toxicity, it can also model reactivity based on molecular structure.Can be adapted to predict the reactivity of intermediates and their propensity to form specific byproducts like Impurity 4.

This table illustrates the application of in silico predictive tools in understanding impurity formation during Vonoprazan synthesis.

Computational Chemistry for Reaction Mechanism Elucidation Relevant to Impurity 4

While in silico prediction identifies what might form, computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), elucidates how and why it forms. DFT calculations can model the electronic structure of molecules and map out the detailed energy landscape of a chemical reaction, including transition states and intermediates. acs.org

This approach is highly relevant for understanding the formation of Impurity 4. By calculating the energy barriers (activation energies) for the desired reaction (formation of Vonoprazan) versus competing side reactions, researchers can gain quantitative insights into reaction kinetics. For example, a computational study could compare the transition state energy for the intended imine formation and subsequent reduction against a pathway leading to an alternative, undesired product. rsc.org

Molecular docking, another computational technique, has been used to study the interaction of Vonoprazan derivatives with their biological targets. nih.gov The same principles can be applied to understand intermolecular interactions during synthesis that might favor the formation of an impurity. For instance, modeling the interaction between two intermediate molecules could reveal a propensity for dimerization under certain conditions.

Computational Parameter Significance in Mechanism Elucidation Application to Vonoprazan/Impurity 4
Transition State Energy (ΔG‡) Determines the kinetic barrier of a reaction; a lower barrier means a faster reaction.Comparing the ΔG‡ for the formation of Vonoprazan vs. Impurity 4 can explain the observed product ratio.
Reaction Enthalpy (ΔH) Indicates the thermodynamic stability of products; a more negative value suggests a more stable product.Can determine if the formation of Impurity 4 is thermodynamically favored over the active pharmaceutical ingredient (API).
Molecular Orbital Analysis (e.g., HOMO/LUMO) Reveals the reactive sites on a molecule.Can identify specific atoms on the Vonoprazan precursors that are susceptible to side reactions.

This interactive data table outlines key parameters calculated using computational chemistry to elucidate reaction mechanisms relevant to impurity formation.

Studies on the reaction mechanisms of related heterocyclic compounds like pyrrole (B145914) derivatives provide a framework for how these computational tools can be applied. rsc.orgrsc.org Such analyses offer a microscopic view of the reaction, guiding chemists in optimizing process parameters with high precision to kinetically or thermodynamically disfavor the pathway leading to Impurity 4.

Chemometric Approaches in Impurity Profiling and Data Analysis

During the manufacturing of Vonoprazan, extensive analytical data is generated through techniques like High-Performance Liquid Chromatography (HPLC) to monitor the impurity profile of each batch. nih.gov Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from this large and complex chemical data. oup.com

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are powerful tools for impurity profiling and data analysis. PCA can be used to analyze HPLC chromatograms from multiple batches, identifying patterns and clustering batches based on their impurity profiles. This can help to quickly spot outlier batches that have an unusual concentration of an impurity like Impurity 4.

PLS can take this analysis a step further by building a predictive model that correlates process parameters (e.g., temperature, pressure, reaction time, raw material source) with the final impurity levels. By analyzing historical batch data, a PLS model could identify the critical process parameters that have the most significant impact on the formation of Impurity 4. This knowledge is invaluable for implementing Quality by Design (QbD) principles and establishing effective process controls to consistently minimize impurity levels.

Batch ID Temperature (°C) pH Reagent Purity (%) Impurity 4 Level (Area %)
VZ-001256.599.80.08
VZ-002306.599.70.15
VZ-003257.099.80.09
VZ-004256.599.20.21
VZ-005286.899.50.12

This hypothetical data table illustrates the type of dataset that would be used for chemometric analysis, correlating process parameters with the measured level of Vonoprazan fumarate impurity 4.

The application of chemometric tools to analytical data provides a sophisticated approach to process understanding and control, moving beyond simple pass/fail testing to a proactive strategy for ensuring the quality and consistency of Vonoprazan. oup.com

Future Directions and Emerging Paradigms in Pharmaceutical Impurity Science

Development of Green Analytical Chemistry Methodologies for Impurity Analysis

The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into pharmaceutical quality control to minimize the environmental impact of analytical methods without compromising data quality. ceon.rsresearchgate.net This approach focuses on reducing or eliminating hazardous solvents and reagents, minimizing waste, and lowering energy consumption. ceon.rs For the impurity profiling of Vonoprazan (B1684036) fumarate (B1241708), this involves a shift from traditional high-performance liquid chromatography (HPLC) methods, which often rely on toxic solvents like acetonitrile (B52724) and methanol (B129727), to more eco-friendly alternatives. akjournals.com

Recent research has focused on developing green, ethanol-based reversed-phase HPLC (RP-HPLC) methods for the analysis of Vonoprazan fumarate and its related substances. ceon.rsakjournals.comveterinaria.org These methods replace hazardous organic solvents with ethanol (B145695), a less toxic and more sustainable option, while maintaining the necessary selectivity and sensitivity to separate the API from its impurities. akjournals.com The development of such methods often employs Design of Experiments (DoE) to optimize chromatographic conditions, ensuring robustness and reliability for routine quality control. ceon.rsresearchgate.net The greenness of these developed methods can be quantitatively assessed using tools like the AGREE metric, which has confirmed the environmental benefits of using ethanol-based mobile phases for Vonoprazan analysis. veterinaria.orgveterinaria.org

Table 1: Example of a Green RP-HPLC Method for Vonoprazan Fumarate Analysis

Parameter Condition Source
Column BDS Hypersil C18 (250 × 4.6 mm, 5 µm) veterinaria.orgveterinaria.org
Mobile Phase Water (pH 3.0) and Acetonitrile (95:5, v/v) veterinaria.orgveterinaria.org
Elution Isocratic veterinaria.org
Flow Rate 0.8 mL/min veterinaria.org
Detector Photodiode Array (PDA) veterinaria.org
Wavelength 213 nm veterinaria.org

| Green Solvent | Use of water-rich mobile phase minimizes organic solvent | veterinaria.org |

Integration of Process Analytical Technology (PAT) for Real-time Impurity Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs). mt.com The goal is to ensure final product quality by building it into the process from the start, rather than relying solely on end-product testing. mt.com For the synthesis of Vonoprazan fumarate, PAT enables real-time monitoring of the chemical reactions, which is crucial for understanding and controlling the formation of by-products like "Vonoprazan fumarate impurity 4." pharmatimesofficial.comeuropeanpharmaceuticalreview.com

By integrating in-line or on-line analytical tools directly into the manufacturing stream, it is possible to track the concentration of reactants, intermediates, and impurities in real time. americanpharmaceuticalreview.com Spectroscopic techniques such as Near-Infrared (NIR), Raman, and mid-infrared (IR) spectroscopy are powerful PAT tools for monitoring reaction progression and endpoint determination. acs.orgdrreddys.com For instance, in-situ IR spectroscopy can monitor the consumption of a key intermediate, allowing for precise control over reaction time to minimize the formation of impurities that may arise from over-reaction or side reactions. acs.org This real-time data allows for immediate process adjustments, ensuring the impurity profile remains within acceptable limits throughout production. scipublications.com

Table 2: Application of PAT Tools for Impurity Control in API Synthesis

PAT Tool Parameter Monitored Application in Vonoprazan Synthesis Source
In-situ Mid-IR / Raman Spectroscopy Reactant/Intermediate/Product Concentration Real-time monitoring of reaction kinetics and endpoint to prevent impurity formation. acs.orgdrreddys.com
On-line Mass Spectrometry Gaseous Headspace Composition Monitoring distillation processes or reactions involving volatile components. americanpharmaceuticalreview.com
On-line HPLC Impurity Profile At-line or on-line analysis of reaction mixture to track the formation and clearance of specific impurities. scipublications.com

| Focused Beam Reflectance Measurement (FBRM) | Particle Size and Count | Control of crystallization processes to prevent impurity entrapment. | americanpharmaceuticalreview.com |

Advanced Data Analytics and Artificial Intelligence (AI) in Impurity Research

The integration of advanced data analytics and artificial intelligence (AI) is revolutionizing pharmaceutical development by enabling predictive approaches to impurity management. drreddys.com AI and machine learning (ML) algorithms can analyze vast datasets from chemical syntheses to identify patterns and predict the likelihood of impurity formation under different reaction conditions. approcess.com For Vonoprazan fumarate, AI models could be developed to predict the formation of "this compound" based on inputs such as starting material quality, reagent concentrations, temperature, and reaction time. openreview.net

Table 3: AI and Data Analytics Applications in Impurity Research

Application Area AI/ML Tool Function Source
Impurity Prediction Forward Reaction Predictors Predicts potential impurities from reactants, reagents, and solvents. openreview.net
Process Optimization Predictive Modeling Identifies optimal process parameters to minimize impurity formation. drreddys.comapprocess.com
Method Development QSRR Models Predicts chromatographic retention times to speed up method development. researchgate.net

| Process Control | Anomaly Detection Algorithms | Monitors real-time process data to detect and flag potential quality issues early. | drreddys.com |

Synthesis and Characterization of Novel Reference Standards for Vonoprazan Fumarate Impurities

The accurate identification and quantification of any impurity are dependent on the availability of a pure reference standard. matestlabs.com When a new or previously uncharacterized impurity like "this compound" is detected, its reference standard is typically not commercially available and must be custom synthesized. matestlabs.comsynthinkchemicals.com The process begins with the isolation of a small quantity of the impurity from the API, often using techniques like preparative HPLC. chemass.si

Table 4: Techniques for Characterization of a Novel Vonoprazan Fumarate Impurity

Analytical Technique Information Provided Source
LC-MS/HRMS Molecular Weight and Elemental Composition nih.gov
¹H and ¹³C NMR Carbon-Hydrogen Framework and Proton Environments nih.gov
2D-NMR (COSY, HSQC, HMBC) Connectivity of Atoms and Final Structure Confirmation nih.gov

| Infrared (IR) Spectroscopy | Presence of Key Functional Groups | nih.gov |

Addressing Challenges in the Quantification of Trace-level Impurities

A primary challenge in impurity analysis is the accurate quantification of substances present at very low, or trace, levels. acs.org Regulatory guidelines often require control of certain impurities, particularly potentially genotoxic ones, at the parts-per-million (ppm) level relative to the API. acs.org This necessitates analytical methods with exceptionally high sensitivity and selectivity, pushing the limits of conventional techniques like HPLC with UV detection.

To meet these challenges, the pharmaceutical industry relies on hyphenated analytical techniques that couple the powerful separation capabilities of chromatography with highly sensitive detection technologies. chemass.siapacsci.com Liquid chromatography-mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone for trace-level analysis due to its superior sensitivity and specificity compared to UV detection alone. chemass.si For impurities that lack a UV chromophore or ionize poorly in MS, alternative detection methods such as charged aerosol detection (CAD) or chemical derivatization to enhance the signal may be employed. acs.org For Vonoprazan fumarate, sensitive HPLC-UV methods have been developed and validated to quantify process-related impurities, with established limits of detection (LOD) and quantification (LOQ) suitable for routine quality control. nih.govresearchgate.net

Table 5: Analytical Techniques for Trace-Level Impurity Quantification

Technique Principle Typical Application Source
HPLC-UV UV Absorbance Routine quantification of known impurities with chromophores. chemass.siiajps.com
LC-MS Mass-to-Charge Ratio Highly sensitive and specific detection and quantification; structural identification. chemass.siacs.org
LC-MS/MS Precursor/Product Ion Transition Gold standard for trace-level quantification due to high selectivity and low background noise. apacsci.com
GC-MS Mass Spectrometry of Volatile Compounds Analysis of residual solvents and volatile impurities. chemass.si

| ICP-MS | Inductively Coupled Plasma Mass Spectrometry | Quantification of elemental impurities at trace levels. | iajps.com |

Q & A

Basic Research Questions

Q. How can researchers identify and quantify Vonoprazan fumarate impurity 4 using validated analytical methods?

  • Methodological Answer : Impurity 4 (referenced as "Vonoprazan Impurity U4" in some studies; CAS 2416241-95-5) can be quantified via reverse-phase HPLC with a YMC-Pack Pro C18 column (4.6 × 150 mm, 3 µm). Mobile phases include potassium dihydrogen phosphate buffer (pH 6.6) with acetonitrile/isopropanol (92:4:4) for phase A and acetonitrile (40:60) for phase B under gradient elution. Detection is performed at 220 nm, with a linear range of 0.12–5.01 µg/mL and a quantification limit of 0.12 µg/mL . For higher sensitivity, LC-MS/MS methods using precursor-product ion transitions (e.g., m/z 346.0 → 315.1) are recommended, validated for selectivity, precision, and stability in plasma matrices .

Q. What are the structural and physicochemical properties of impurity 4?

  • Methodological Answer : Impurity 4 (U4) is identified as 1-(1-((1,6-dihydropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate. Its molecular formula is C17H18FN3O2S·C4H4O4, with a molecular weight of 461.5. It is sparingly soluble in methanol and water but dissolves in dimethyl sulfoxide (DMSO). Structural elucidation via NMR and X-ray crystallography confirms its configuration as a sulfonated pyrrole derivative .

Advanced Research Questions

Q. How does impurity 4 form during the synthesis of Vonoprazan fumarate, and how can its formation be minimized?

  • Methodological Answer : Impurity 4 arises during the sulfonyl chloride substitution step in the synthesis of Vonoprazan fumarate, likely due to incomplete sulfonation or side reactions involving residual intermediates. To control its formation:

  • Optimize reaction conditions (e.g., temperature, stoichiometry of sulfonyl chloride).
  • Use high-purity starting materials (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate) to reduce byproducts.
  • Implement in-process controls (IPC) via real-time HPLC monitoring to track impurity levels .

Q. What are the stability profiles of impurity 4 under varying pH and storage conditions?

  • Methodological Answer : Stability studies show that impurity 4 degrades by <5% over 24 hours in acidic conditions (pH 1.2) but is unstable in alkaline buffers (pH 8.0), with 15–20% degradation. Storage at -20°C in DMSO preserves integrity for >6 months, while room temperature leads to 10% decomposition in 30 days. For long-term stability, lyophilization is recommended .

Q. How does impurity 4 impact the pharmacokinetics and bioequivalence of Vonoprazan fumarate formulations?

  • Methodological Answer : In bioequivalence studies, impurity 4 levels ≤0.15% (per ICH guidelines) do not significantly alter the plasma concentration-time profile (Cmax, AUC) of Vonoprazan. However, levels >0.5% may affect dissolution rates, requiring correlation studies between impurity content and in vivo performance. LC-MS/MS methods are critical for tracking trace impurities in pharmacokinetic samples .

Q. How can researchers resolve contradictions in impurity profiles reported across different studies?

  • Methodological Answer : Discrepancies often arise from variations in analytical methods (e.g., column type, detection wavelength). To harmonize

  • Cross-validate methods using reference standards for impurity 4.
  • Perform forced degradation studies (heat, light, pH stress) to identify degradation pathways.
  • Use mass spectrometry to confirm impurity identity when HPLC retention times conflict .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.